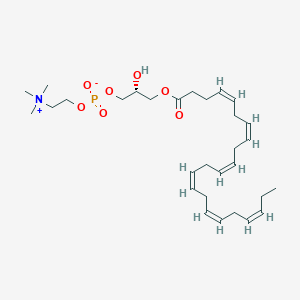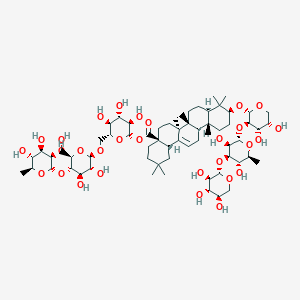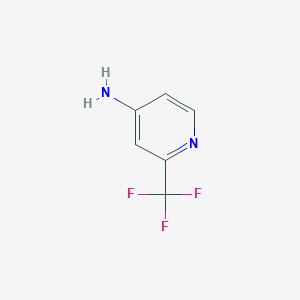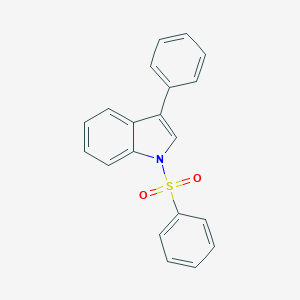
Pharacine
Übersicht
Beschreibung
Pharacine Description
Pharacine, identified as a highly symmetrical p-cyclophane, was discovered in the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1. This compound is a new natural product, alongside other indole derivatives such as 2,5-bis(3-indolylmethyl)pyrazine, tryptamine isovalerate, and p-hydroxyphenylacetamide. Notably, these compounds, including pharacine, were tested for activity against various microorganisms, including microalgae, fungi, yeasts, and bacteria, but showed no significant activity .
Synthesis Analysis
The synthesis of pharacine has not been explicitly detailed in the provided papers. However, the discovery within a bacterial strain suggests that its synthesis is likely a result of the organism's metabolic processes. In a broader context, the biosynthesis of related compounds, such as phenylglycine-type amino acids found in peptide natural products, has been studied. These amino acids are synthesized through pathways involving gene clusters, as seen in the biosynthesis of chloroeremomycin, balhimycin, and pristinamycin . Although not directly related to pharacine, understanding these pathways can provide insights into the types of enzymatic reactions and precursors that might be involved in the biosynthesis of complex molecules like pharacine.
Molecular Structure Analysis
While the molecular structure of pharacine is not described in detail in the provided papers, its classification as a p-cyclophane suggests a unique and symmetrical structure. Cyclophanes are known for their rigid and often symmetrical frameworks, which can include aromatic systems such as indoles. The presence of indole units within pharacine's structure could imply interesting electronic and spatial characteristics, potentially relevant to its interaction with biological systems, despite the lack of observed activity .
Chemical Reactions Analysis
The provided papers do not offer specific information on the chemical reactions involving pharacine. However, the study of phenylglycine-type amino acids and their incorporation into peptide natural products can shed light on the types of chemical reactions that aromatic compounds like pharacine might undergo. These reactions can include enzymatic transformations, such as hydroxylation, and incorporation into larger molecular frameworks through peptide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pharacine are not directly reported in the provided papers. However, the absence of activity against a range of microorganisms suggests that pharacine may have limited solubility or permeability, or it may not interact effectively with biological targets. The stability and reactivity of related compounds, such as zirconium phosphonates derived from glyphosate and glyphosine, indicate that small structural changes can significantly impact properties like thermal and chemical stability, crystallinity, and proton conductivity . These insights could be relevant when considering the potential applications and handling of pharacine.
Wissenschaftliche Forschungsanwendungen
1. Discovery and Isolation from Bacteria Pharacine, identified as a highly symmetrical p-cyclophane, was discovered in the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1. This compound, along with other known and new natural products, was isolated and characterized. Notably, Pharacine demonstrated no activity against a range of microorganisms, including microalgae, fungi, yeasts, and bacteria in initial screenings (Shaaban et al., 2002).
2. Nanotechnology and Diagnostic Imaging While not directly linked to Pharacine, research in the field of nanotechnology, specifically the use of fluorescent semiconductor nanocrystals known as quantum dots, has broadened the scope of biological applications. Quantum dots have been utilized for high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics. These advancements in nanotechnology represent a significant leap forward, providing far-reaching potential for the study of intracellular processes at the single-molecule level and enhancing the capabilities of medical diagnostics (Michalet et al., 2005).
Eigenschaften
IUPAC Name |
3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNCDJVWOAZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440217 | |
| Record name | pharacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pharacine | |
CAS RN |
63440-93-7 | |
| Record name | pharacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



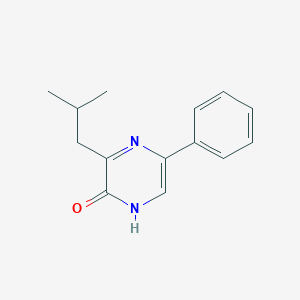

![Benzo[ghi]perylene](/img/structure/B138134.png)

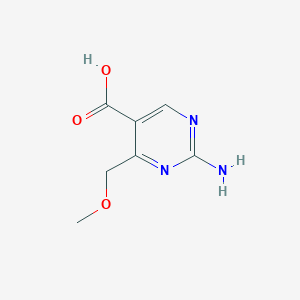

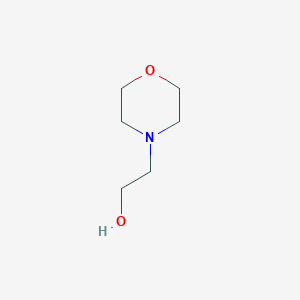
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
